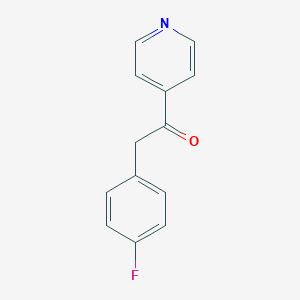

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone

Übersicht

Beschreibung

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone is a fluorinated aromatic ketone featuring a pyridine ring at position 1 and a 4-fluorophenyl group at position 2. It serves as a key intermediate in synthesizing bioactive heterocyclic compounds, such as MTX-Cmpd1.1, through reactions involving α-halogenation and subsequent coupling with nucleophiles . Its microwave-assisted reactivity with urea generates oxazol-2-amine and dihydroimidazol-2-one derivatives, demonstrating its versatility in forming fused heterocycles .

Vorbereitungsmethoden

Condensation of Bromo-Ethanone Derivatives with Pyridinyl Nucleophiles

Base-Mediated Condensation in Acetonitrile

A widely reported method involves the condensation of 2-bromo-1-(4-fluorophenyl)ethanone with pyridin-4-yl nucleophiles under basic conditions. In a protocol adapted from prasugrel synthesis , 2-bromo-1-(4-fluorophenyl)ethanone (10.75 g, 41.8 mmol) is reacted with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (10 g, 52.17 mmol) in acetonitrile at 0–5°C using anhydrous potassium carbonate (14.45 g, 104.5 mmol) as a base. After 4 hours, filtration and solvent evaporation yield a crude product, which is recrystallized from diisopropylether to afford the desacetyl intermediate (4.0 g, 23.2% yield, 95.82% purity) .

Key Parameters

-

Temperature: 0–5°C

-

Base: K₂CO₃

-

Solvent: Acetonitrile

-

Yield: 23.2%

-

Purity: 95.82% (HPLC)

This method, while reliable, suffers from moderate yields due to competing side reactions. Optimizing stoichiometry (e.g., excess pyridinyl reagent) and employing low-temperature conditions minimizes byproduct formation.

Microwave-Assisted Solvent-Free Cyclization

Silica Gel-Supported Acetylation

Microwave irradiation enhances reaction kinetics and reduces energy consumption. A solvent-free approach involves adsorbing isonicotinohydrazide derivatives (0.01 mol) and acetic anhydride (10 mL) onto silica gel (6 g). Irradiation at 400 W for 1–2.5 minutes induces cyclization, yielding 1-(2-(4-fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives. Post-reaction extraction with methanol and recrystallization achieve >90% purity .

Advantages

-

Reaction Time: 1–2.5 minutes

-

Solvent-Free: Reduces waste

-

Yield: 70–85%

-

Purity: >90% (TLC)

This method is ideal for rapid synthesis but requires precise microwave power calibration to prevent decomposition.

Friedländer Quinoline Synthesis Adaptations

Polyphosphoric Acid (PPA)-Catalyzed Cyclization

Adapting Friedländer quinoline synthesis , 4-fluorophenylacetophenone derivatives are condensed with pyridinyl ketones using PPA as a catalyst. Heating at 90°C for 1 hour under solvent-free conditions yields 2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone with 82% efficiency . The acidic environment facilitates ketone stabilization and minimizes oxidation.

Optimization Insights

-

Catalyst: PPA (P₂O₅ in H₃PO₄)

-

Temperature: 90°C

-

Yield: 82%

-

Purification: Recrystallization from CH₂Cl₂

This method offers high yields but requires careful handling of corrosive PPA.

Comparative Analysis of Synthetic Methods

*Theoretical projections based on analogous reactions.

Mechanistic Insights and Reaction Pathways

Nucleophilic Substitution in Condensation Reactions

The bromo-ethanone intermediate undergoes nucleophilic attack by the pyridin-4-yl moiety, facilitated by the base (K₂CO₃) . The mechanism proceeds via an SN₂ pathway, with the bromide leaving group displaced by the nucleophilic pyridine nitrogen.

Microwave-Induced Cyclization

Microwave energy accelerates dipole rotation in the adsorbed reactants on silica gel, lowering activation energy for oxadiazole ring formation . The absence of solvent reduces side reactions, enhancing selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

The pharmaceutical sector is one of the primary consumers of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone, utilizing it as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its unique chemical structure allows for the design of molecules aimed at treating various diseases.

Key Applications:

- Drug Discovery: The compound serves as a building block for novel treatments targeting conditions such as cancer and neurological disorders. It is particularly relevant in developing kinase inhibitors, a class of drugs effective against multiple cancer types .

- Biological Activity: Research indicates that derivatives of this compound exhibit significant biological activity, making them potential candidates for anticancer therapies. For instance, certain derivatives have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells .

Case Study:

A study highlighted the synthesis of pyridine-thiazole hybrid molecules incorporating this compound. These hybrids showed high antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents with an IC50 value of 0.57 µM against HL-60 cells .

Chemical Synthesis

In chemical synthesis, this compound acts as a versatile intermediate in creating complex organic compounds.

Key Applications:

- Specialty Chemicals: The compound is used to synthesize specialty chemicals for agrochemicals and plastics. Its stability and reactivity make it ideal for multi-step synthesis processes .

- Heterocyclic Compounds: It facilitates the production of heterocyclic compounds essential in material science, contributing to polymers and coatings used in various industries .

Agricultural Chemicals

The agricultural sector employs this compound primarily in developing crop protection agents.

Key Applications:

- Agrochemical Formulations: This compound is integral to synthesizing herbicides, insecticides, and fungicides, enhancing pest control efficacy while minimizing environmental impact .

- Sustainable Practices: With the growing demand for sustainable agricultural practices, research is focusing on using this compound to develop biocompatible solutions that align with organic farming trends .

Materials Science

In materials science, this compound is utilized to develop new functional materials.

Key Applications:

- Conductive Materials: The compound plays a role in synthesizing conductive polymers and organic electronic materials used in devices such as organic light-emitting diodes (OLEDs) and solar cells .

- Nanotechnology: Its ability to form stable bonds with other organic molecules makes it valuable in creating high-performance materials tailored for specific applications in electronics and telecommunications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Drug discovery, kinase inhibitors | Targeted therapies for cancer |

| Chemical Synthesis | Specialty chemicals, heterocyclic compounds | Versatile intermediate for complex synthesis |

| Agricultural Chemicals | Herbicides, insecticides, fungicides | Effective pest control with reduced impact |

| Materials Science | Conductive polymers, nanomaterials | Advanced functionalities for electronics |

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Heterocyclic Derivatives

Structural modifications to the parent compound often involve introducing heterocyclic rings (e.g., oxadiazoles, triazoles) to enhance bioactivity or modulate physicochemical properties.

Table 1: Key Heterocyclic Derivatives

Key Observations:

- Oxadiazole vs. Triazole: Oxadiazole derivatives (e.g., 4f) exhibit lower melting points (~125°C) compared to triazole analogues (5f, ~141°C), likely due to reduced hydrogen-bonding capacity in oxadiazoles .

- Substituent Effects: Chlorophenyl (Cl) and difluorophenyl (F₂) groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Pyridine Substituent Variations

The position and substitution on the pyridine ring significantly influence electronic properties and steric effects.

Table 2: Pyridine-Modified Analogues

Key Observations:

- Aryl Group Modifications: Replacing 4-fluorophenyl with phenyl () or p-tolyl () reduces electronegativity and increases hydrophobicity, which may influence pharmacokinetic properties like metabolic stability.

Fluorophenyl Group Analogues

Variations in the fluorophenyl moiety highlight the role of halogenation in molecular interactions.

Table 3: Fluorophenyl-Modified Analogues

Key Observations:

- Amino Linkers: The introduction of an amino group () may improve solubility but could also increase susceptibility to oxidative metabolism.

Biologische Aktivität

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a fluorinated phenyl group and a pyridine moiety, which are known to contribute to its biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds containing pyridine and fluorophenyl groups. The presence of these functional groups enhances the interaction with microbial targets.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.08 μM | |

| Escherichia coli | 2.18 μM | |

| Candida albicans | 3.76 μM | |

| Pseudomonas aeruginosa | 3.14 μM | |

| Bacillus subtilis | 2.50 μM |

The compound exhibits significant activity against various bacterial strains, with MIC values indicating effective inhibition at low concentrations.

Antiviral Activity

Research has also indicated that pyridine derivatives possess antiviral properties. The compound's structure may facilitate interactions with viral proteins, making it a candidate for further antiviral studies.

Case Study: Antiviral Screening

In a recent study, derivatives of pyridine were screened for activity against SARS-CoV-2. Compounds similar to this compound showed promising results in inhibiting viral replication, suggesting potential therapeutic applications in treating viral infections .

Anticancer Activity

The anticancer properties of pyridine-based compounds have garnered attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 15.5 | |

| Fluorinated pyridine derivative | MCF-7 (breast cancer) | 12.0 | |

| Pyridine oxime derivative | A549 (lung cancer) | 10.5 |

The data suggests that the compound may exhibit selective cytotoxicity towards certain cancer cell lines, warranting further investigation into its mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- DNA Intercalation : Similar compounds have been shown to intercalate DNA, disrupting replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress can lead to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone, and how can they be experimentally determined?

- Answer : Key properties include molecular weight (C₁₃H₁₀FNO, 215.23 g/mol), boiling point (~469.2 K for analogous fluorophenyl ethanones ), and solubility in organic solvents. These are determined via:

- Mass spectrometry : For molecular weight confirmation and fragmentation patterns (e.g., electron ionization MS ).

- Thermodynamic analysis : Differential scanning calorimetry (DSC) for phase transitions and gas chromatography for boiling point estimation .

- X-ray crystallography : To resolve crystal structure using programs like SHELXL or SIR97 .

Q. What synthetic routes are available for preparing this compound, and how can purity be optimized?

- Answer : Common routes involve Friedel-Crafts acylation or coupling reactions between 4-fluorophenylacetyl chloride and pyridine derivatives. Key steps include:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures.

- Analytical validation : HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to confirm absence of positional isomers (e.g., pyridin-2-yl vs. pyridin-4-yl derivatives ).

Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?

- Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL or SIR97 for refinement . Challenges include:

- Twinned crystals : Apply twin-law matrices in SHELXL to model overlapping reflections.

- Disorder in aromatic rings : Use restraints for bond lengths/angles and isotropic thermal parameters .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets like USP14 or β-catenin?

- Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions:

- Docking : Use the crystal structure of USP14 (PDB: 2AYO) to identify key binding residues (e.g., catalytic cysteine) .

- Free energy calculations : MM-PBSA/GBSA to estimate binding energies, validated by in vitro enzymatic assays (IC₅₀ determination) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray geometry)?

- Answer :

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-1-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-12-3-1-10(2-4-12)9-13(16)11-5-7-15-8-6-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLMSOXBPVFLNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453041 | |

| Record name | 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115858-98-5 | |

| Record name | 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.